3-(3-nitrobenzamido)-N-phenylbenzofuran-2-carboxamide
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Overview
Description
3-(3-nitrobenzamido)-N-phenylbenzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system substituted with a nitrobenzamido group and a phenylcarboxamide group
Mechanism of Action
Target of Action
Compounds with nitrobenzamido groups are often designed to target specific enzymes or proteins within cells . The exact target would depend on the specific structure of the compound and the cell type it is designed to interact with.
Mode of Action
Nitrobenzamido compounds often work by binding to their target and modulating its activity . This can result in changes to cellular processes, leading to the desired effect.
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could result in changes to that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as solubility, stability, and size can influence how a compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. This could range from changes in gene expression to alterations in cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-nitrobenzamido)-N-phenylbenzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of benzamide to form 3-nitrobenzamide, followed by the formation of the benzofuran ring system through cyclization reactions. The final step involves the coupling of the nitrobenzamido group with the phenylcarboxamide group under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-nitrobenzamido)-N-phenylbenzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution reagents: Halogens, alkylating agents, acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(3-aminobenzamido)-N-phenylbenzofuran-2-carboxamide, while substitution reactions can lead to various halogenated or alkylated derivatives .
Scientific Research Applications
3-(3-nitrobenzamido)-N-phenylbenzofuran-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
3-nitrobenzamide: A simpler analog with similar nitrobenzamido functionality but lacking the benzofuran ring system.
N-phenylbenzofuran-2-carboxamide: A related compound with the benzofuran and phenylcarboxamide groups but without the nitrobenzamido substitution.
Uniqueness
3-(3-nitrobenzamido)-N-phenylbenzofuran-2-carboxamide is unique due to the combination of the benzofuran ring system with both nitrobenzamido and phenylcarboxamide groups. This unique structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-[(3-nitrobenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O5/c26-21(14-7-6-10-16(13-14)25(28)29)24-19-17-11-4-5-12-18(17)30-20(19)22(27)23-15-8-2-1-3-9-15/h1-13H,(H,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFNMPNFEMUOEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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